molecular formula C12H18N2OS B5720080 5-(1-methylpropylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one

5-(1-methylpropylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one

Cat. No. B5720080
M. Wt: 238.35 g/mol
InChI Key: WADQBGNRXUMAQJ-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-methylpropylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its unique properties and potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The exact mechanism of action of 5-(1-methylpropylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by inhibiting the production of pro-inflammatory cytokines and other mediators of inflammation.
Biochemical and Physiological Effects
Studies have shown that 5-(1-methylpropylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one exhibits significant biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever in animal models. Additionally, it has been found to have potential applications in the treatment of cancer, diabetes, and neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(1-methylpropylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is its potential application in the treatment of various diseases. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of this compound is its potential toxicity and side effects, which need to be thoroughly studied before its clinical use.

Future Directions

There are several future directions for the study of 5-(1-methylpropylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one. Firstly, more research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound. Additionally, further studies are needed to evaluate its potential applications in the treatment of various diseases, including cancer, diabetes, and neurological disorders. Moreover, the potential toxicity and side effects of this compound need to be thoroughly studied to ensure its safety for clinical use.
Conclusion
In conclusion, 5-(1-methylpropylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is a chemical compound that has significant potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It exhibits significant anti-inflammatory, analgesic, and antipyretic activities and has potential applications in the treatment of various diseases. However, more research is needed to fully understand its mechanism of action and the potential toxicity and side effects of this compound.

Synthesis Methods

The synthesis of 5-(1-methylpropylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one involves the reaction of 2-mercaptoacetophenone with 1-bromo-3-chloropropane in the presence of potassium carbonate. The obtained intermediate is then reacted with piperidine to obtain the final product.

Scientific Research Applications

5-(1-methylpropylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic activities. Additionally, it has been found to have potential applications in the treatment of various diseases, including cancer, diabetes, and neurological disorders.

properties

IUPAC Name

(5E)-5-butan-2-ylidene-2-piperidin-1-yl-1,3-thiazol-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-3-9(2)10-11(15)13-12(16-10)14-7-5-4-6-8-14/h3-8H2,1-2H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADQBGNRXUMAQJ-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C1C(=O)N=C(S1)N2CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C/1\C(=O)N=C(S1)N2CCCCC2)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-butan-2-ylidene-2-piperidin-1-yl-1,3-thiazol-4-one

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